molecular formula C17H16Cl2N4O2 B1192762 1-[6,7-Dichloro-9-(1-methylpyrazol-3-yl)-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]-2-hydroxyethanone

1-[6,7-Dichloro-9-(1-methylpyrazol-3-yl)-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]-2-hydroxyethanone

Cat. No. B1192762
M. Wt: 379.241
InChI Key: NVPFAXHXXODQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

G140 is a Novel potent cGAS-specific inhibitor for repression of dsDNA-triggered interferon expression ( IC50 of 14 nM and 442 nM for h-cGAS and m-cGAS, respectively).

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Heterocyclic Synthesis and Antimicrobial Activities : A study demonstrated the use of related compounds in synthesizing a variety of heterocyclic substances, including those with antimicrobial activities against various bacteria and yeast. For example, compounds like 3-(1-methyl-1H-indol-3-yl)-3-oxo-2-(phenylhydrazono)propanenitrile were synthesized and found effective against microbial organisms (Behbehani et al., 2011).

Chemical Synthesis and Reactions

  • Reactions of Dicationic and Monocationic N,N'-Linked Biazoles : Research explored the reactions of related compounds, like 1-methyl-3-(1-methyl-1,2,4-triazol-4-ylio) benzimidazolium dication, with various nucleophiles, leading to the synthesis of different substituted benzimidazoles (Castellanos et al., 1985).
  • Catalysis in Organic Synthesis : A study used 1,3-Dichloro-tetra-n-butyl-distannoxane for catalyzing the substitution of 9H-xanthen-9-ol with indoles, leading to various indole derivatives. This highlights the potential for catalytic applications in organic synthesis (Liu et al., 2012).

Novel Compounds and Potential Applications

  • Synthesis of Tetracyclic Indole Derivatives : Research focused on the synthesis of new tetracyclic 9H,10H-indolizino[1,2-b]indole-1-one derivatives, highlighting the potential for developing novel compounds with unique properties (Bhattacharya et al., 2001).

  • Synthesis of Triazinoindoles : The synthesis of new triazinoindoles through the reaction of 3-Hydrazino[1,2,4]triazino[5,6-b]indole with α,β-unsaturated compounds was studied, providing insights into novel chemical transformations (Youssef, 2002).

properties

Product Name

1-[6,7-Dichloro-9-(1-methylpyrazol-3-yl)-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]-2-hydroxyethanone

Molecular Formula

C17H16Cl2N4O2

Molecular Weight

379.241

IUPAC Name

1-(6,7-Dichloro-9-(1-methyl-1H-pyrazol-3-yl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethan-1-one

InChI

InChI=1S/C17H16Cl2N4O2/c1-22-4-2-13(21-22)9-6-11(18)16(19)17-15(9)10-7-23(14(25)8-24)5-3-12(10)20-17/h2,4,6,20,24H,3,5,7-8H2,1H3

InChI Key

NVPFAXHXXODQRO-UHFFFAOYSA-N

SMILES

O=C(N(C1)CCC(N2)=C1C3=C2C(Cl)=C(Cl)C=C3C4=NN(C)C=C4)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

G140;  G-140;  G 140

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[6,7-Dichloro-9-(1-methylpyrazol-3-yl)-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]-2-hydroxyethanone
Reactant of Route 2
Reactant of Route 2
1-[6,7-Dichloro-9-(1-methylpyrazol-3-yl)-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]-2-hydroxyethanone
Reactant of Route 3
Reactant of Route 3
1-[6,7-Dichloro-9-(1-methylpyrazol-3-yl)-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]-2-hydroxyethanone
Reactant of Route 4
1-[6,7-Dichloro-9-(1-methylpyrazol-3-yl)-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]-2-hydroxyethanone
Reactant of Route 5
1-[6,7-Dichloro-9-(1-methylpyrazol-3-yl)-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]-2-hydroxyethanone
Reactant of Route 6
Reactant of Route 6
1-[6,7-Dichloro-9-(1-methylpyrazol-3-yl)-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]-2-hydroxyethanone

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